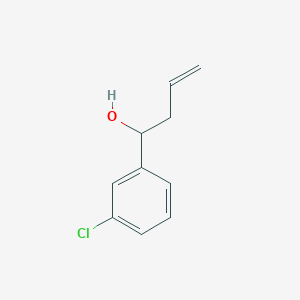![molecular formula C14H20N4O2S B2803716 N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide CAS No. 1105201-96-4](/img/structure/B2803716.png)
N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C14H20N4O2S and its molecular weight is 308.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research into the synthesis of thio- and furan-fused heterocycles has led to the development of novel classes of compounds, which include derivatives starting from corresponding acid derivatives. These compounds undergo intramolecular cyclization to form targeted fused ring systems, with mechanisms proposed based on experimental and computational findings (Ergun, Dengiz, Ozer, Şahin, & Balcı, 2014).
Antibacterial Properties of Heterocyclic Systems
Another aspect of research focuses on the preparation and reactions of heterocyclic systems, demonstrating significant biocidal properties against a range of bacteria and fungi. These findings highlight the potential of these compounds in developing new antibacterial agents (Youssef, Abbady, Ahmed, & Omar, 2011).
Cyclization and Synthesis Techniques
The synthesis of thiazolopyrimidines, thiazolodipyrimidines, and related compounds through reactions involving ethyl 4-aryl-6-substituted-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates highlights innovative cyclization techniques. These techniques enable the creation of complex heterocyclic compounds, contributing to the field of medicinal chemistry (Sherif, Youssef, Mobarak, & Abdel-fattah, 1993).
Design and Synthesis for Antibacterial Activity
The design and synthesis of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have been explored for their promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These studies include QSAR analyses, indicating the compounds' effectiveness at non-cytotoxic concentrations, thereby providing insights into the structural requirements for antibacterial efficacy (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).
Novel Synthetic Pathways and Biological Activities
Explorations into the synthesis of pyridine-2(1H)-thione derivatives have yielded new thio-substituted compounds with demonstrated antimicrobial activities. These syntheses open pathways for creating compounds with potential therapeutic applications, emphasizing the role of novel synthetic strategies in discovering bioactive molecules (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
properties
IUPAC Name |
N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-2-5-15-12(19)6-18-13(16-14(20)9-3-4-9)10-7-21-8-11(10)17-18/h9H,2-8H2,1H3,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTHQKCMJBAOIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide](/img/structure/B2803634.png)
![7-Methoxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one;dihydrochloride](/img/structure/B2803635.png)


![5-amino-1-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2803638.png)
![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]-4-(methylsulfanyl)butanoic acid](/img/structure/B2803642.png)
![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2803643.png)
![(3aR,7aS)-1-methyl-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride](/img/structure/B2803646.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2803647.png)
![Methyl 1-azaspiro[4.5]decane-8-carboxylate;hydrochloride](/img/structure/B2803648.png)
![3-[(3,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![4-phenyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carbonyl)piperidine-4-carbonitrile](/img/structure/B2803650.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-2-(trifluoromethyl)phenyl)amino)formamide](/img/structure/B2803651.png)
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenylbutan-1-one](/img/structure/B2803655.png)